molecular formula C17H13N3O2 B11834054 2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid

Cat. No.: B11834054
M. Wt: 291.30 g/mol
InChI Key: QZMRHUTYZOHDFZ-ODLFYWEKSA-N
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Description

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid is an organic compound that features a quinoline moiety linked to a benzoic acid derivative through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid typically involves the condensation of quinoline-8-carbaldehyde with 2-hydrazinobenzoic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazone linkage can also interact with metal ions, forming complexes that exhibit unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carbaldehyde: A precursor in the synthesis of the compound.

    2-Hydrazinobenzoic acid: Another precursor used in the synthesis.

    Quinoline N-oxide: An oxidation product of the compound.

Uniqueness

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid is unique due to its combination of a quinoline moiety and a benzoic acid derivative, linked through a hydrazone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C17H13N3O2/c21-17(22)14-8-1-2-9-15(14)20-19-11-13-6-3-5-12-7-4-10-18-16(12)13/h1-11,20H,(H,21,22)/b19-11-

InChI Key

QZMRHUTYZOHDFZ-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C\C2=CC=CC3=C2N=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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